molecular formula C15H14N4O3 B1390489 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 1234860-36-6

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B1390489
CAS No.: 1234860-36-6
M. Wt: 298.3 g/mol
InChI Key: UXWPTOFNBLICTO-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DPIA and has been used in several studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Potential Antipsychotic Properties

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and its analogues have been explored for their potential antipsychotic properties. These compounds exhibit unique pharmacological profiles, distinct from traditional antipsychotics, mainly due to their nondopaminergic mechanisms of action. They have shown promising results in behavioral tests predictive of antipsychotic efficacy without binding to dopamine receptors. This distinct profile might provide a pathway to novel antipsychotic agents with a reduced risk of side effects associated with dopamine antagonism (Wise et al., 1986).

Anticonvulsant Properties

Several derivatives of this compound have been synthesized and tested for their anticonvulsant properties. These compounds have demonstrated efficacy in various anticonvulsant models, indicating their potential in the treatment of seizures. The structural diversity within these derivatives offers a broad range of pharmacological activities and highlights the chemical's versatility in drug design (Nikalje, Khan, & Ghodke, 2011), (Kamiński et al., 2011).

Antidepressant Effects

Research has also delved into the antidepressant potential of 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives. These compounds have been evaluated in models like the forced swimming test and have shown promising antidepressant-like activity. The synthesis of these derivatives and their pharmacological evaluations offer insights into their therapeutic potential and the underlying mechanisms of their antidepressant effects (Zhen et al., 2015).

Antiepileptic Activity

Compounds related to this compound have been synthesized and examined for their antiepileptic activity. These studies highlight the potential of these compounds in managing epilepsy, offering a new avenue for the development of antiepileptic drugs. The research includes comprehensive synthesis procedures, molecular docking studies, and in-depth pharmacological evaluations, providing a solid foundation for future drug development efforts (Asadollahi et al., 2019).

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-7-12(18(2)17-9)16-13(20)8-19-14(21)10-5-3-4-6-11(10)15(19)22/h3-7H,8H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWPTOFNBLICTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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